molecular formula C8H7BrN4 B14172908 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine

2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine

Cat. No.: B14172908
M. Wt: 239.07 g/mol
InChI Key: RWWYBIFTAWWJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine typically involves the reaction of 2-bromomethylimidazole with pyrimidine derivatives. One common method is the nucleophilic substitution reaction where the bromomethyl group of 2-bromomethylimidazole reacts with the nitrogen atom of the pyrimidine ring under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Chloromethyl)-1H-imidazol-1-YL)pyrimidine
  • 2-(2-(Methyl)-1H-imidazol-1-YL)pyrimidine
  • 2-(2-(Hydroxymethyl)-1H-imidazol-1-YL)pyrimidine

Uniqueness

2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs . The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-[2-(bromomethyl)imidazol-1-yl]pyrimidine

InChI

InChI=1S/C8H7BrN4/c9-6-7-10-4-5-13(7)8-11-2-1-3-12-8/h1-5H,6H2

InChI Key

RWWYBIFTAWWJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=CN=C2CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.